molecular formula C25H23P B2609201 4H-Diindeno[7,1-cd CAS No. 885701-78-0

4H-Diindeno[7,1-cd

Cat. No.: B2609201
CAS No.: 885701-78-0
M. Wt: 354.433
InChI Key: WNSOXOMTYBAEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Diindeno[7,1-cd] is a complex organic compound known for its unique structure and properties It is a derivative of diindeno, characterized by its fused ring system which includes indeno groups attached to a central core

Mechanism of Action

Target of Action

It is known that 4h-diindeno[7,1-cd] is a chiral phosphine ligand used for enantioselective synthesis . In this context, the target would be the reactants in the synthesis process that this compound] interacts with to facilitate the reaction.

Mode of Action

The mode of action of this compound] involves its interaction with the reactants in the synthesis process. It acts as a catalyst, facilitating the reaction and leading to high yield and high enantioselective results

Result of Action

The result of this compound]'s action is the facilitation of enantioselective synthesis, leading to high yield and high enantioselective results . This implies that it helps control the spatial arrangement of atoms in the synthesized molecules, which is crucial in many chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 4H-Diindeno[7,1-cd] typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki coupling reactions, where bromo derivatives are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen, and solvents like toluene or dichloromethane. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent yields and purity.

Chemical Reactions Analysis

4H-Diindeno[7,1-cd] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitro groups under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro compounds.

Scientific Research Applications

4H-Diindeno[7,1-cd] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: In the field of optoelectronics, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Comparison with Similar Compounds

4H-Diindeno[7,1-cd] can be compared with other similar compounds such as:

    Diindeno[1,2-b;1’,2’-i]anthracenes: These compounds have similar fused ring systems but differ in the position and type of substituents, affecting their electronic properties.

    Diindeno-fused dibenzo[a,h]anthracenes: These derivatives exhibit different degrees of non-planarity and electronic structures, making them suitable for various applications in organic electronics.

The uniqueness of this compound] lies in its specific ring fusion and substituent patterns, which confer distinct electronic and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

18-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-3,5,8(20),12,14,16(19)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23P/c1-2-6-17(7-3-1)22-14-19-9-5-11-21-16-26-15-20-10-4-8-18-12-13-25(22,23(18)20)24(19)21/h1-9,11-12,22,26H,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOXOMTYBAEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CCC34C2=C1CPCC5=CC=CC(=C53)CC4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.